molecular formula C12H20INO2 B2925018 Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2227695-98-7

Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B2925018
M. Wt: 337.201
InChI Key: LPTBRFBUACUIOQ-AEJSXWLSSA-N
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Description

The compound is a derivative of azabicyclo[2.2.1]heptane, which is a type of organic compound known as a bicyclic compound because it contains two rings. The “azabicyclo” part of the name indicates that one of the rings contains a nitrogen atom (aza-). The numbers [2.2.1] indicate the number of atoms in each part of the ring system, starting from the nitrogen atom. The “Tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “iodomethyl” group indicates the presence of an iodine atom attached to a methyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azabicyclo[2.2.1]heptane ring system, followed by the introduction of the functional groups. The exact methods would depend on the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[2.2.1]heptane core, with the functional groups attached at the specified positions. The stereochemistry at the carbon atoms would be determined by the (1S,2R,4R) designation.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, the iodomethyl group could undergo nucleophilic substitution reactions, and the azabicyclo[2.2.1]heptane core could potentially undergo ring-opening reactions under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.


Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials.


properties

IUPAC Name

tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBRFBUACUIOQ-AEJSXWLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

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